

# Application Notes and Protocols: Dissipation Kinetics of Picoxystrobin in Watermelon Field Trials

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## Compound Focus: Picoxystrobin

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## Introduction

**Picoxystrobin** is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi by blocking electron transfer. It is widely used in agriculture to protect crops from fungal pathogens. **Watermelon** (*Citrullus lanatus*) is a globally significant fruit crop often requiring fungicide protection during its long growing season (typically exceeding 80 days). This document provides detailed application notes and protocols for determining **picoxystrobin** residues and studying its **dissipation kinetics** in watermelon ecosystems under field conditions, based on established scientific methodologies [1].

## Experimental Design and Field Trial Protocol

### Field Trial Setup

Field trials should be designed to reflect different geographical and climatic conditions. A representative study was conducted in **Laiyang** (sandy loam soil, semi-arid climate) and **Suzhou** (clay loam soil, temperate climate) in China [1].

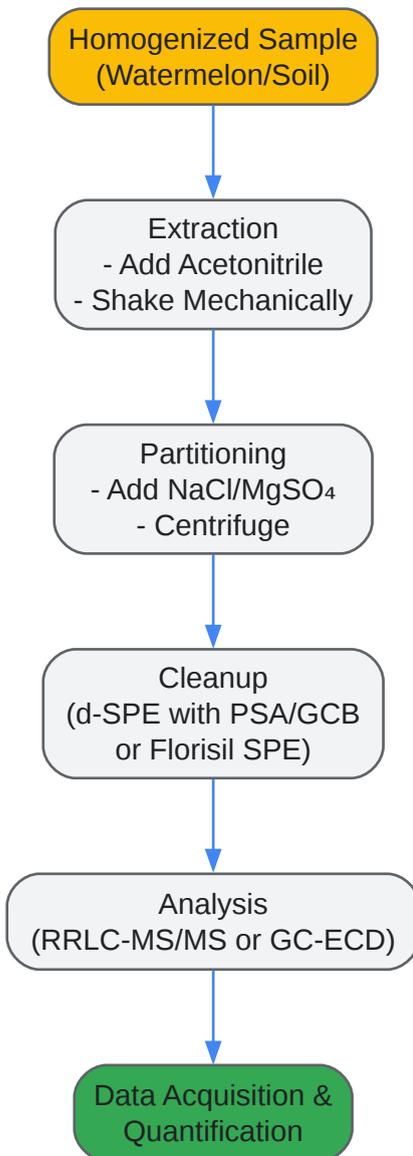
- **Plot Design:** Follow established guidelines such as NY/T 788-2004. Each treatment should include three replicate plots (e.g., 30 m<sup>2</sup> each) with buffer zones between them [1].
- **Application:** Apply a commercial formulation of **picoxystrobin** (e.g., 250 g/L Suspension Concentrate, SC) at the recommended high dosage (e.g., 281.25 g a.i. ha<sup>-1</sup>) for dissipation studies. For terminal residue studies, include both standard (187.5 g a.i. ha<sup>-1</sup>) and high (281.25 g a.i. ha<sup>-1</sup>) doses, with 3-4 applications [1].
- **Sampling:**
  - **Dissipation Study:** Collect whole watermelon and soil samples (e.g., 2 kg and 1 kg, respectively) at 0 (2 hours post-application), 1, 3, 5, 7, 14, 21, and 30 days after application [1].
  - **Terminal Residues:** Collect samples at various pre-harvest intervals (PHIs), such as 3, 7, 14, and 21 days after the final application [1].
- **Sample Storage:** Store all samples at **-20°C** immediately after collection to preserve residue integrity until analysis [1].

## Sample Preparation and Extraction (QuEChERS Method)

The **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample preparation [1].

- **Extraction:** Homogenize the sample. Weigh a representative sub-sample (10-20 g) into a centrifuge tube. Add acetonitrile (e.g., 10-100 mL) and shake vigorously, often using a mechanical shaker for ~30 minutes [1] [2].
- **Partitioning:** Add salts like sodium chloride (NaCl) and/or anhydrous magnesium sulfate (MgSO<sub>4</sub>) to induce phase separation between water and acetonitrile. Centrifuge the mixture [1] [2].
- **Cleanup:** For watermelon flesh, an aliquot of the acetonitrile layer can often be directly analyzed after dilution or filtration. For complex matrices, a dispersive Solid-Phase Extraction (d-SPE) cleanup is advised using sorbents like **Primary Secondary Amine (PSA)** and **Graphitized Carbon Black (GCB)** [1]. Alternatively, for other melon types, Florisil SPE cartridges have been used successfully [2].

The workflow is as follows:



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## Analytical Methodology

### Instrumental Analysis

Two primary analytical techniques are commonly used for **picoxystrobin** detection:

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)**: This is the preferred method for its high sensitivity and specificity.

- **Instrument:** Rapid Resolution Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (RRLC-QqQ-MS/MS) [1].
- **Column:** ZORBAX SB-C18 (e.g., 3.0 mm × 50 mm, 2.7 μm) [1].
- **Mobile Phase:** Water with 0.1% formic acid (A) and acetonitrile (B) in an isocratic or gradient mode (e.g., A:B = 80:20) [1].
- **MS Conditions:** Electrospray Ionization (ESI) in positive mode. Monitor specific precursor and product ion transitions for quantification and confirmation [1].
- **Gas Chromatography with Electron Capture Detection (GC-ECD):** A reliable alternative.
  - **Column:** Ultra 2 capillary column (50 m × 320 μm i.d. × 0.17 μm film thickness) [2].
  - **Temperature Program:** For example, hold at 150°C for 1 min, ramp to 280°C at 15°C/min, and hold for 7 min [2].
  - **Confirmation:** Residues in field-incurred samples should be confirmed using GC-MS, monitoring characteristic ions (e.g.,  $m/z$  145.0, 173.0, 303.0, 335.0) [2].

## Method Validation

The analytical method must be validated to ensure reliability. Key parameters are summarized below.

Table 1: Analytical Method Validation Parameters for **Picoxystrobin**

Parameter	Watermelon (LC-MS/MS)	Oriental Melon (GC-ECD)
Linear Range	Information Missing	0.02 – 2.0 mg/L [2]
Recovery (%)	89.4 – 102.6 [1]	87.7 – 101.5 [2]
LOD	$< 1.28 \times 10^{-4}$ mg L <sup>-1</sup> [1]	0.003 mg/kg [2]
LOQ	0.001 mg/kg (flesh/whole) [1]	0.01 mg/kg [2]
RSD (%)	Implied to be satisfactory	≤ 9.6 [2]

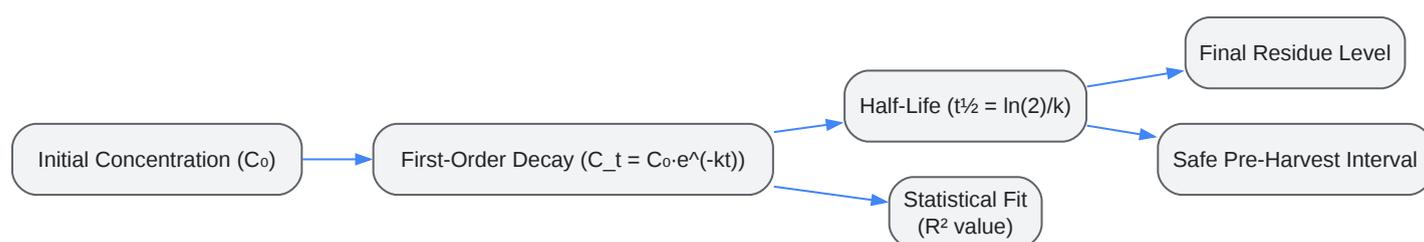
## Data Analysis and Dissipation Kinetics

### Calculating Dissipation Kinetics

The dissipation of **picoxystrobin** in crops typically follows **first-order kinetics**. The rate constant and half-life are calculated as follows:

- **Kinetic Equation:** ( $C_t = C_0 \cdot e^{-kt}$ ) Where ( $C_t$ ) is the concentration at time ( $t$ ), ( $C_0$ ) is the initial concentration, and ( $k$ ) is the dissipation rate constant [1] [2].
- **Half-life (( $DT_{50}$  )):** ( $t_{1/2} = \frac{\ln(2)}{k}$ )

The relationship between residue concentration and time is visualized in the following conceptual dissipation curve:



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## Residue and Half-Life Data

Data from field trials provide crucial information for determining safe pre-harvest intervals. The half-life can vary significantly based on location and matrix.

Table 2: Dissipation Half-Lives and Terminal Residues of **Picoxystrobin** in Field Trials

Crop	Location	Matrix	Half-Life (Days)	Terminal Residue (mg/kg)	MRL (mg/kg)
Watermelon	Shandong, China	Whole Fruit	1.43 [1]	< 0.001 [1]	0.05 (China) [1]
Watermelon	Anhui, China	Whole Fruit	3.71 [1]	< 0.001 [1]	0.05 (China) [1]

Crop	Location	Matrix	Half-Life (Days)	Terminal Residue (mg/kg)	MRL (mg/kg)
Watermelon	Shandong, China	Soil	4.18 [1]	Data Not Specified	-
Watermelon	Anhui, China	Soil	17.32 [1]	Data Not Specified	-
Oriental Melon	Seoungju, Korea	Fruit	3.4 - 3.7 [2]	Data Not Specified	-
Cucumber	Field, China	Fruit	< 3.4 [3]	0.029 (Highest) [3]	-

## Safety and Risk Assessment

A comprehensive risk assessment ensures consumer safety.

- **Maximum Residue Limit (MRL):** The terminal residues of **picoxystrobin** in watermelon (e.g., <0.001 mg/kg) were found to be significantly below the established MRL of 0.05 mg/kg in China, indicating a high margin of safety [1].
- **Risk Quotient (RQ) Calculation:** The risk is considered acceptable if the RQ is less than 1. The chronic risk quotient (RQ<sub>c</sub>) is calculated as:  $(RQ_c = \frac{ESTI}{ADI} \times 100\%)$  Where **ESTI** is the Estimated Short-Term Intake and **ADI** is the Acceptable Daily Intake. Studies on oriental melon and cucumbers have reported RQ values significantly below 100%, indicating acceptable dietary risk [2] [3].

## Conclusion

The protocols outlined provide a robust framework for determining the dissipation kinetics and terminal residues of **picoxystrobin** in watermelon. Key findings indicate that **picoxystrobin** dissipates rapidly in watermelon, with half-lives of a few days, and terminal residues are well below the legal MRL, presenting negligible dietary risk. The **QuEChERS** method combined with **RRLC-MS/MS** analysis offers an efficient and reliable approach for monitoring residues. These application notes facilitate the safe and regulated use of **picoxystrobin**, supporting agricultural productivity and food safety.

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